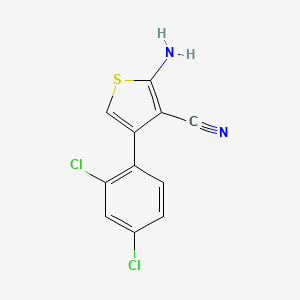

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

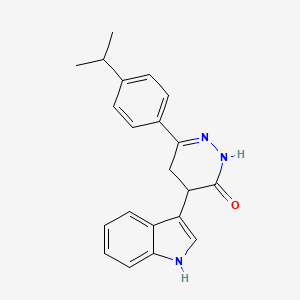

“2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is a specialty product for proteomics research . It has a molecular formula of C11H6Cl2N2S and a molecular weight of 269.15 .

Synthesis Analysis

Thiophene derivatives, including “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile”, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is based on a thiophene core, a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

The synthesis of “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” involves a condensation reaction, specifically the Gewald reaction . This reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

The molecular formula of “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is C11H6Cl2N2S, and its molecular weight is 269.15 . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antitumor Applications

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile and its derivatives show significant potential in antitumor applications. For example, novel targets of 2-aminothiophene derivatives synthesized using Gewald methodology exhibited inhibitory effects on human tumor cell lines, including hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020).

Antibacterial and Anti-Inflammatory Agents

Thiophene-3-carbonitrile containing Schiff bases, synthesized from 2-amino-4,5,6,7-tetrahydro-benzo[b] thiophene-3-carbonitrile, have demonstrated notable antibacterial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some being more effective than the standard drug chloramphenicol (Khan et al., 2013). Additionally, synthesized compounds from 2‐amino‐5‐(2,4‐dichlorophenyl)thiophene‐3‐carbonitrile and 1,3‐disubstituted‐1H‐pyrazole‐4‐carbaldehydes showed promising antibacterial and anti‐inflammatory activities (Nayak et al., 2020).

Application in Dyes and Pigments

2-Aminothiophene derivatives, such as 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have been utilized in the synthesis of azo dyes. These dyes demonstrate good coloration and fastness properties on polyester, showcasing their potential in textile applications (Sabnis & Rangnekar, 1989).

Electronic and Optical Properties

Compounds derived from 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile have been studied for their electronic and optical properties. For instance, thiophene based imine compounds exhibited interesting electrochemical and photoluminescence properties (Yildiz et al., 2017). Moreover, the structural and optical properties of certain derivatives, such as 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have been explored, demonstrating their potential in thin film applications (Zeyada et al., 2016).

Orientations Futures

The future directions for “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” and similar compounds could involve further exploration of their potential biological activities . As thiophene derivatives have shown a variety of biological effects, they could play a vital role for medicinal chemists to improve advanced compounds .

Propriétés

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-6-1-2-7(10(13)3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGZRPSQXSOPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid](/img/structure/B2823404.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)

![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)

![5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2823418.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)

![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)